molecular formula C11H19NO5S B12666545 2,2'-Iminobis(ethanol, 4-methylbenzenesulfonate (salt) CAS No. 64339-50-0

2,2'-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)

Cat. No.: B12666545
CAS No.: 64339-50-0
M. Wt: 277.34 g/mol
InChI Key: UJUFUXVPRIBLFH-UHFFFAOYSA-N
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Description

2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an iminobis(ethanol) backbone and a 4-methylbenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) typically involves the reaction of 2,2’-iminobis(ethanol) with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) involves its interaction with molecular targets through its functional groups. The iminobis(ethanol) backbone can form hydrogen bonds and coordinate with metal ions, while the sulfonate group can participate in ionic interactions. These interactions enable the compound to stabilize proteins, catalyze reactions, and facilitate the formation of complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Iminobis(ethanol, 4-methylbenzenesulfonate (salt)) is unique due to its combined functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to participate in both ionic and hydrogen bonding interactions makes it a valuable compound in multiple fields .

Properties

CAS No.

64339-50-0

Molecular Formula

C11H19NO5S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;6-3-1-5-2-4-7/h2-5H,1H3,(H,8,9,10);5-7H,1-4H2

InChI Key

UJUFUXVPRIBLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(CO)NCCO

Origin of Product

United States

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